5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(2-chloro-6-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-4-3-5-10(13)11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNGGMMEILCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of β-Ketonitriles with Hydrazines
One of the most versatile methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring. For the specific synthesis of 5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile , a β-ketonitrile precursor with the appropriate substituents would be required.
Use of Malononitrile Derivatives
Malononitrile and its derivatives can also be used in the synthesis of pyrazoles. The reaction involves condensation with hydrazines, similar to β-ketonitriles, but offers different substitution patterns. However, specific conditions and reagents might be needed to introduce the desired substituents for the target compound.
Solid-Phase Synthesis
Solid-phase synthesis offers an efficient method for generating combinatorial libraries of pyrazoles. This approach involves attaching intermediates to a resin, performing reactions, and then cleaving the final product from the resin. This method could be adapted for the synthesis of This compound by using appropriate starting materials and conditions.
Detailed Synthesis Protocol
Given the lack of specific literature on This compound , a hypothetical synthesis protocol based on known methods for similar compounds can be proposed:
-
- 2-Chloro-6-methylbenzoylacetonitrile (or a similar β-ketonitrile derivative)
- Hydrazine hydrate
- Methylating agent (e.g., methyl iodide or dimethyl sulfate) for introducing the methyl group at the 3-position.
-
- Condensation of the β-ketonitrile with hydrazine hydrate in a solvent like ethanol or methanol.
- Introduction of the methyl group via alkylation of the intermediate pyrazole.
-
- Recrystallization or chromatography to isolate the pure product.
Data and Research Findings
| Method | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| β-Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Ethanol, reflux | Variable |
| Malononitrile Derivatives | Malononitrile, Hydrazine | Similar to above | Variable |
| Solid-Phase Synthesis | Resin-bound intermediates | Various conditions | High |
Note : The specific yield and conditions for This compound would depend on experimental optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The exact pathways and targets may vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole-4-carbonitriles, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Pyrazole-4-carbonitrile Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Halogenation : The target compound’s 2-chloro-6-methylphenyl group balances steric bulk and electron-withdrawing effects. In contrast, fipronil’s 2,6-dichloro-4-(trifluoromethyl)phenyl and sulfinyl groups confer superior insecticidal activity by enhancing target binding and oxidative stability .
- Fluorine vs. Chlorine : The 4-fluorophenyl analog (51516-70-2) exhibits higher metabolic stability due to fluorine’s electronegativity, whereas chlorine in the target compound may improve pesticidal efficacy .
Functionalization with sulfinyl (fipronil) or acetyl () groups expands reactivity, enabling covalent interactions with biological targets .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to multi-component reactions described for pyrano-pyrazoles () or condensation with halogenated benzenes ().
Physicochemical Properties :
- Lipophilicity increases with methyl (p-tolyl derivative) or trifluoromethyl (fipronil) groups, impacting bioavailability. The target compound’s 6-methyl group may enhance membrane permeability compared to dichloro analogs .
Research Findings and Implications
- Pharmaceutical Relevance: Analogous compounds (e.g., pyrano-pyrazoles in ) demonstrate anticancer and kinase inhibitory activities, highlighting the pyrazole-carbonitrile core’s versatility .
- Thermal and Crystalline Behavior : Polymorphism studies on fipronil () underscore the importance of crystallinity in stability; the target compound’s methyl group may influence its polymorphic forms.
Biological Activity
Overview
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention for its various therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The synthesis of this compound typically involves the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with malononitrile under basic conditions. This synthetic route is significant for producing the compound in a controlled manner, ensuring high yield and purity.
| Property | Value |
|---|---|
| IUPAC Name | 5-amino-1-(2-chloro-6-methylphenyl)-3-methylpyrazole-4-carbonitrile |
| Molecular Formula | C11H9ClN4 |
| Molecular Weight | 232.67 g/mol |
| CAS Number | 1159678-59-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, it was noted that similar compounds exhibited IC50 values in the low micromolar range against tumor cell lines, indicating significant cytotoxicity .
In a comparative analysis, this compound showed promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. The mechanism involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, showcasing its potential as a therapeutic agent in treating inflammatory diseases. Specifically, it demonstrated an inhibition value of 97.7% at a concentration of 10 mM in LPS-stimulated TNF-alpha release assays .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. This broad-spectrum activity positions it as a candidate for further development in the field of infectious diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its structural features allow it to act as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways. For example, docking studies have suggested that it can effectively bind to targets involved in cancer cell proliferation and inflammatory responses .
Case Studies and Research Findings
Several case studies have been conducted to explore the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives significantly reduced cell viability while sparing normal fibroblasts from toxicity .
- Anti-inflammatory Activity : Another research effort focused on assessing the anti-inflammatory properties through various assays that measured cytokine release. The findings confirmed that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile?
A common approach involves cyclization of hydrazine derivatives with β-ketonitriles, followed by halogenation and functionalization. For example, pyrazole intermediates are synthesized via cyclocondensation of substituted hydrazines with ethyl acetoacetate derivatives, followed by chlorination at the phenyl ring using POCl₃ or SOCl₂. The nitrile group is introduced via nucleophilic substitution or cyanation reactions. Key steps include purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and characterization via melting point analysis and spectroscopic methods .
Q. How is the compound characterized using spectroscopic techniques?
- IR Spectroscopy : Confirm the presence of NH₂ (3400–3300 cm⁻¹), C≡N (2230–2190 cm⁻¹), and aromatic C-Cl (750–600 cm⁻¹) stretches .
- NMR Spectroscopy : ¹H NMR reveals methyl groups (δ 1.8–2.5 ppm), aromatic protons (δ 7.2–7.9 ppm), and NH₂ protons (δ 5.5–6.5 ppm, broad). ¹³C NMR identifies the nitrile carbon (δ 110–120 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., skin/eye irritation). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, avoiding light and moisture. Neutralize waste with dilute sodium bicarbonate .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Tautomerism Analysis : Use variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole ring proton exchange) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: DCM/hexane) and refining using SHELXL .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts .
Q. What strategies optimize yield in multi-step syntheses involving unstable intermediates?
Q. How can computational methods predict biological activity or reactivity of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinase domains).
- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with activity using Hammett σ constants .
- Reactivity Predictions : Apply Frontier Molecular Orbital (FMO) theory to assess nucleophilic/electrophilic sites .
Q. What crystallographic challenges arise when determining the compound’s structure?
Q. How are reaction pathways validated for novel derivatives of this compound?
- Isotopic Labeling : Track carbon/nitrogen flow using ¹³C/¹⁵N-labeled precursors.
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates .
- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants for cyclization steps .
Methodological Notes
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD vs. NMR).
- Advanced Instrumentation : Employ LC-MS/MS for trace impurity analysis and MALDI-TOF for polymer byproduct detection .
- Ethical Synthesis : Avoid hazardous reagents (e.g., cyanogen bromide) by adopting safer alternatives (e.g., KCN/CuCN) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
